(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a benzo[d]thiazole core, substituted with various functional groups including a fluoro, nitro, and imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core and introduce the functional groups step-by-step. For instance, the introduction of the nitro group can be achieved through nitration reactions, while the fluoro group can be introduced via halogenation reactions. The imino group is often formed through condensation reactions with appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or palladium on carbon.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluoro group can yield various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the benzo[d]thiazole core, along with the nitro and fluoro substituents, suggests potential activity as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to explore these possibilities.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the fluoro group can enhance binding affinity through interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives with different substituents, such as:
- (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine
- Various substituted imidazoles
Uniqueness
What sets (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both nitro and fluoro groups, along with the benzo[d]thiazole core, makes it a compound of significant interest for further research and development.
Properties
IUPAC Name |
methyl 2-[4-fluoro-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O5S/c1-26-14(22)9-20-15-12(18)6-3-7-13(15)27-17(20)19-16(23)10-4-2-5-11(8-10)21(24)25/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOOVPJLMVAYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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